Metosulam

Description

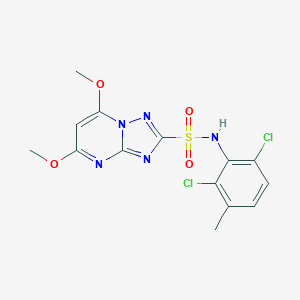

Overview of Metosulam as a Triazolopyrimidine Compound

This compound, chemically designated as N-(2,6-dichloro-3-methylphenyl)-5,7-dimethoxy- chemicalbook.comherbiguide.com.aunih.govtriazolo[1,5-a]pyrimidine-2-sulfonamide, is a member of the triazolopyrimidine sulfonamide family of herbicides. doi.orgnih.govbcpcpesticidecompendium.org The molecular structure is characterized by a substituted triazolopyrimidine ring system linked to a dichlorinated phenyl group via a sulfonamide bridge. doi.org This structural arrangement is fundamental to its biological activity.

This compound is a white crystalline solid with a melting point in the range of 210–211.5°C. chemicalbook.com Its solubility in water is pH-dependent, increasing significantly under more alkaline conditions. chemicalbook.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 139528-85-1 |

| Molecular Formula | C₁₄H₁₃Cl₂N₅O₄S |

| Molecular Weight | 418.26 g/mol |

| Melting Point | 210–211.5°C |

| Physical Description | White crystalline solid |

| Water Solubility (20°C) | 100 mg/L (pH 5.0), 700 mg/L (pH 7.0), 5600 mg/L (pH 9.0) |

| LogP | 3.08 |

Contextualization of this compound in Chemical Science and Applications

In the field of chemical science, this compound is principally classified as a selective, systemic herbicide used for the post-emergence control of broadleaf weeds in crops such as cereals and corn. chemicalbook.comherbiguide.com.aucymitquimica.com Its primary application revolves around its specific mode of action, which is the inhibition of the enzyme acetolactate synthase (ALS), also referred to as acetohydroxyacid synthase (AHAS). chemicalbook.comresearchgate.net

ALS is a critical enzyme in the biosynthetic pathway of branched-chain amino acids, specifically valine, leucine, and isoleucine. researchgate.net These amino acids are essential for protein synthesis and, consequently, cell division and plant growth. herbiguide.com.au By inhibiting ALS, this compound effectively halts the production of these vital amino acids, leading to the cessation of growth and eventual death of susceptible plants. herbiguide.com.au A key aspect of its selectivity and utility is that the ALS enzyme is common to plants and microorganisms but is not present in animals, which accounts for its low direct toxicity to mammals. herbiguide.com.auresearchgate.net this compound is part of the broader Group B class of herbicides, which includes other chemical families that also target the ALS enzyme, such as the sulfonylureas and imidazolinones. herbiguide.com.auresearchgate.net

Significance of this compound in Contemporary Research

While this compound's role as an agricultural herbicide is well-established, contemporary scientific research has begun to explore its potential in other domains, particularly in pharmacology. A significant area of recent investigation has been the evaluation of this compound and related triazolopyrimidine compounds as potential antifungal agents. nih.gov

Recent studies have focused on the fungal pathogen Aspergillus fumigatus, a cause of severe infections in immunocompromised individuals. nih.gov Research has demonstrated that this compound is a highly potent inhibitor of the A. fumigatus acetohydroxyacid synthase (AHAS), the fungal equivalent of the plant ALS enzyme. nih.gov Detailed biochemical analyses have determined its inhibition constant (Kᵢ), a measure of inhibitor potency, to be exceptionally low. nih.gov

Table 2: Inhibition Constants (Kᵢ) of Triazolopyrimidine Herbicides against Aspergillus fumigatus AHAS

| Compound | Kᵢ Value (nM) |

| This compound | 1.4 ± 0.2 |

| Penoxsulam | 1.8 ± 0.9 |

Data sourced from a 2021 study on potential antifungal drug leads. nih.gov

The findings indicate that this compound inhibits the fungal enzyme with high efficacy, suggesting that the triazolopyrimidine scaffold could serve as a promising lead for the development of novel antifungal drugs. nih.gov This line of research is particularly relevant given the increasing prevalence of drug-resistant fungal infections, highlighting the urgent need for new therapeutic options. nih.gov The investigation into repurposing established herbicidal compounds like this compound for medical applications represents a dynamic and important frontier in chemical and biological research. nih.gov

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

N-(2,6-dichloro-3-methylphenyl)-5,7-dimethoxy-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13Cl2N5O4S/c1-7-4-5-8(15)12(11(7)16)20-26(22,23)14-18-13-17-9(24-2)6-10(25-3)21(13)19-14/h4-6,20H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGHPMIFEKOFHHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)Cl)NS(=O)(=O)C2=NN3C(=CC(=NC3=N2)OC)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13Cl2N5O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9047544 | |

| Record name | Metosulam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Metosulam | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034850 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.2 mg/mL at 20 °C | |

| Record name | Metosulam | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034850 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

139528-85-1 | |

| Record name | Metosulam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=139528-85-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metosulam [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139528851 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metosulam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [1,2,4]Triazolo[1,5-a]pyrimidine-2-sulfonamide, N-(2,6-dichloro-3-methylphenyl)-5,7-dimethoxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.036 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METOSULAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38SY84A64X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Metosulam | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034850 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

224 - 226 °C | |

| Record name | Metosulam | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034850 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Pharmacological and Biochemical Mechanisms of Action of Metosulam

Target Enzyme Inhibition: Acetolactate Synthase (ALS) / Acetohydroxyacid Synthase (AHAS)

Metosulam is known to inhibit the enzyme acetolactate synthase (ALS), also referred to as acetohydroxyacid synthase (AHAS) smolecule.comherts.ac.ukresearchgate.net. This enzyme is crucial for the synthesis of branched-chain amino acids in plants and microorganisms smolecule.comresearchgate.net. ALS inhibitors represent a significant group of herbicides, including other chemical families such as sulfonylureas and imidazolinones researchgate.net.

Mechanism of ALS/AHAS Inhibition by this compound

This compound inhibits the activity of the ALS enzyme smolecule.com. ALS catalyzes the first common step in the biosynthetic pathway of the branched-chain amino acids valine, leucine, and isoleucine researchgate.net. While the exact mechanism by which this compound inhibits plant growth is still being elucidated, research indicates it interferes with the biosynthesis of ALS smolecule.com. ALS is not present in animals, which contributes to the relatively low toxicity of this compound to non-target organisms, including humans smolecule.comherbiguide.com.au.

Impact on Branched-Chain Amino Acid Biosynthesis (Valine, Leucine, Isoleucine)

Inhibition of ALS by this compound directly impacts the biosynthesis of branched-chain amino acids (BCAAs): valine, leucine, and isoleucine researchgate.net9ele.comwordpress.com. These amino acids are essential building blocks for protein synthesis in plants wordpress.com. The biosynthesis of these three amino acids is interconnected, with different precursors being metabolized through shared enzymes researchgate.net. The ALS-catalyzed reaction is the first step specific to valine biosynthesis and the second step of isoleucine biosynthesis nih.gov. By inhibiting ALS, this compound prevents the formation of these critical amino acids smolecule.comwordpress.com.

Disruption of Protein Synthesis and Cell Division

The disruption of branched-chain amino acid synthesis due to ALS inhibition by this compound ultimately leads to the disruption of protein synthesis in susceptible plants smolecule.comwordpress.com. Proteins are vital for numerous cellular functions, including growth and enzyme activity wordpress.com. Tissues undergoing rapid growth, such as meristems, have a high requirement for protein and are therefore particularly sensitive to ALS inhibition wordpress.com. Within the plant, this compound quickly stops cell division through its action on the ALS enzyme herbiguide.com.au. The inhibition of protein synthesis and the resulting lack of essential amino acids impede cell division, which is critical for plant growth and development smolecule.comresearchgate.netnih.govresearchgate.netarizona.edu. Complete inhibition of cell division has been observed in studies involving this compound treatment researchgate.net.

Potential Alternative Molecular Targets and Pathways

While ALS inhibition is the primary mode of action, some research suggests potential alternative molecular targets and pathways that might be affected by this compound biosynth.com.

Interference with Plant Photosynthesis

Some studies suggest that this compound may interfere with plant photosynthesis biosynth.comherbiguide.com.au. Secondary effects on photosynthesis have been observed, producing symptoms like yellowing, reddening, and leaf drop in plants herbiguide.com.au. Research on the cytophysiological impacts of this compound on Vicia faba plants showed a significant decrease in photosynthetic pigment content with increasing herbicide concentration and treatment duration researchgate.net. This reduction in photosynthetic pigments can lead to foliage chlorosis and necrosis pakbs.org.

Binding to Fatty Acids and Carbohydrates Leading to ATP Synthase Inhibition

This compound has been reported to bind to fatty acids and carbohydrates biosynth.com. This binding is suggested to prevent these molecules from binding to the enzyme ATP synthase biosynth.com. ATP synthase is a crucial enzyme involved in the synthesis of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell, through oxidative phosphorylation nih.gov. Interference with ATP synthase activity would result in a loss of energy production, potentially leading to cell death biosynth.comresearchgate.net. Fatty acid synthesis itself requires cooperation of mitochondrial and cytoplasmic enzymes and is dependent on the production of ATP nih.govwikipedia.org. While fatty acids can also be broken down to produce acetyl-CoA for energy production, the synthesis and breakdown pathways are distinct and mutually inhibitory wikipedia.orgfrontiersin.org. The reported binding of this compound to fatty acids and carbohydrates and its potential impact on ATP synthase suggest a possible secondary mechanism affecting energy metabolism in plants biosynth.com.

Table 1: Key Biochemical Impacts of this compound

| Mechanism of Action | Target Enzyme/Pathway | Primary Effect |

| Primary Inhibition | Acetolactate Synthase (ALS) / Acetohydroxyacid Synthase (AHAS) | Inhibition of branched-chain amino acid (Valine, Leucine, Isoleucine) biosynthesis |

| Downstream Effect of Primary Inhibition | Protein Synthesis | Disruption due to lack of essential amino acids |

| Downstream Effect of Primary Inhibition | Cell Division | Inhibition leading to stunted growth and plant death |

| Potential Alternative Mechanism | Plant Photosynthesis | Interference leading to reduced photosynthetic pigments and chlorosis/necrosis |

| Potential Alternative Mechanism | ATP Synthase | Inhibition through binding to fatty acids and carbohydrates, reducing energy production |

Role in Anti-Fungal Activity (e.g., Aspergillus fumigatus, Candida species)

Commercial AHAS-inhibiting herbicides, including members of the triazolopyrimidine family like this compound, have demonstrated potent antifungal activity against human fungal pathogens such as Candida albicans and Aspergillus fumigatus. pnas.orgpnas.orgresearchgate.net AHAS activity is essential for the survival of Candida albicans and Cryptococcus neoformans in vitro, and strains of these fungi auxotrophic for BCAAs are avirulent in vivo. pnas.org Studies have shown that this compound can inhibit the growth of Candida species and Aspergillus species. mdpi.com For instance, this compound has been reported to have a Ki value of 800 pM for Candida albicans AHAS (CaAHAS). pnas.orgpnas.org This indicates a high binding affinity and potent inhibition of the fungal enzyme.

Inhibition of Mycobacterium tuberculosis AHAS

Acetohydroxyacid synthase (AHAS) is also a promising drug target for combating Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. nih.gov Members of the triazolopyrimidine family, including this compound, have been identified as potent inhibitors of Mycobacterium tuberculosis AHAS (MtbAHAS). nih.gov These compounds exhibit accumulative time-dependent inhibition, a characteristic observed in biocidal agents. nih.gov While florasulam, another triazolopyrimidine, showed the most effective anti-TB activity in one study, this compound is recognized as a potent inhibitor of MtbAHAS with Ki values reported to be as low as 20 nM for some triazolopyrimidine members. nih.gov

Dual-Targeting Approaches (e.g., Antifungal and Anti-NLRP3 Inflammasome Activity)

Research has explored the potential for compounds with structural similarities to AHAS inhibitors to also target host inflammatory pathways, specifically the NLRP3 inflammasome. figshare.comnih.govnih.gov The NLRP3 inflammasome is a multiprotein complex involved in the innate immune response, and its aberrant activation is linked to various inflammatory diseases. frontiersin.orgresearchgate.net Structural similarities exist between established inhibitors of the NLRP3 inflammasome and fungal AHAS inhibitors. figshare.comnih.govnih.gov This has led to investigations into dual-targeting compounds that possess both antifungal and anti-NLRP3 inflammasome activity. figshare.comnih.govnih.gov While the search results highlight the identification of other compounds with dual antifungal and anti-NLRP3 activity against Candida species, based on structural similarities to AHAS inhibitors, this compound itself is not explicitly named as a dual-target compound in the provided snippets. However, the research demonstrates the principle that AHAS inhibitors or structurally related compounds can exhibit such dual activity. figshare.comnih.govnih.gov

Molecular Interactions and Binding Dynamics

Understanding the molecular interactions and binding dynamics of this compound with its target enzyme, AHAS, is crucial for elucidating its mechanism of action and for the rational design of new inhibitors.

Molecular Modeling Studies of this compound Binding

Molecular modeling studies have been employed to investigate how this compound binds to AHAS. uni.lupnas.orguoguelph.ca These studies suggest that this compound is likely to bind into the herbicide binding pocket of AHAS in a mode similar to that observed for Candida albicans AHAS. researchgate.net Molecular modeling and docking simulations are widely used approaches to study ligand binding and protein-ligand interactions. helsinki.fiforth.gr

Analysis of Conserved Residues in AHAS Binding Pockets

Analysis of AHAS sequences from various organisms, including bacteria, plants, and fungi, has identified conserved residues within the AHAS binding pockets. researchgate.net These conserved residues are often located in critical regions, such as the O2(I) binding site, and play important roles in catalysis and inhibitor binding. researchgate.net For instance, residues like P114, G115, G116, S163, G164, P165, and Q202 are fully conserved across a wide range of AHAS sequences. researchgate.net A117 and T162 are also highly conserved. researchgate.net Focusing on developing inhibitors that bind to these highly conserved residues in the AHAS binding site is a strategy to potentially reduce the development of resistance. pnas.orgpnas.org

Investigation of Intermolecular Contacts and Binding Affinity (Ki values)

The binding affinity of this compound to AHAS is quantified by its inhibition constant (Ki value). pnas.orgpnas.orgwikipedia.org A lower Ki value indicates higher binding affinity and more potent inhibition. wikipedia.org As mentioned earlier, this compound has a reported Ki value of 800 pM for Candida albicans AHAS, indicating very high binding affinity. pnas.orgpnas.org For Aspergillus fumigatus AHAS, this compound has a Ki value of 1.4 ± 0.2 nM. researchgate.net

Here is a table summarizing the binding affinity data for this compound with different AHAS enzymes:

| Enzyme Source | Ki Value | Citation |

| Candida albicans AHAS | 800 pM | pnas.orgpnas.org |

| Aspergillus fumigatus AHAS | 1.4 ± 0.2 nM | researchgate.net |

| Mycobacterium tuberculosis AHAS | As low as 20 nM (for triazolopyrimidines) | nih.gov |

Note: The Ki value for MtbAHAS is given as a range for the triazolopyrimidine family, to which this compound belongs, based on the available information.

Structural-Based Design Strategies

Structural-based design strategies leverage the three-dimensional structure of biological macromolecules, such as enzymes, to guide the design of molecules that can interact with them. numberanalytics.comextrapolations.com In the context of this compound and ALS, understanding the atomic-level structure of the ALS enzyme, particularly its active site and the herbicide binding pocket, is crucial for comprehending the mechanism of inhibition and for the rational design of new inhibitors.

A significant contribution to the structural understanding of ALS inhibition by triazolopyrimidine herbicides like this compound comes from the determination of crystal structures of the enzyme in complex with inhibitors. For example, the crystal structure of Candida albicans acetohydroxyacid synthase in complex with the herbicide this compound (PDB ID 6DER) has been determined. pdbj.orgrcsb.org This structure provides detailed insights into how this compound binds to the enzyme, revealing the specific amino acid residues involved in interactions within the binding pocket. researchgate.net Analyzing such co-crystal structures allows researchers to visualize the precise orientation and contacts between the herbicide molecule and the enzyme, which is fundamental for structure-based design approaches aimed at developing inhibitors with improved potency, selectivity, or properties. vivabiotech.compharmaron.com These structural insights can inform modifications to the herbicide structure to optimize binding interactions.

Computational Drug Design Approaches

Computational drug design approaches utilize computational methods to model and predict the interactions between small molecules and biological targets. These methods are valuable tools in the study and design of ALS inhibitors like this compound.

Molecular modeling and docking are widely used computational techniques that can simulate the binding of a ligand (such as this compound) to a protein (ALS) and predict the preferred binding pose and affinity. europa.eunih.govgoogle.com Molecular modeling studies have been employed to investigate how triazolopyrimidine herbicides, including this compound, are likely to bind into the herbicide binding pocket of AHAS, showing a binding mode similar to that observed in Candida albicans AHAS. uq.edu.auacs.orgresearchgate.net These simulations can complement experimental structural data by providing dynamic information about the binding process and exploring different binding conformations.

Quantitative Structure-Activity Relationship (QSAR) is another computational approach that relates the chemical structure of a set of compounds to their biological activity. qsardb.orgljmu.ac.ukeuropa.eu By developing QSAR models based on a series of ALS inhibitors, including this compound, researchers can identify molecular descriptors that are important for inhibitory activity. qsardb.orgconicet.gov.ar These models can then be used to predict the activity of new, untested compounds and guide the synthesis of novel ALS inhibitors with desired properties. conicet.gov.ar this compound has been included in datasets used for QSAR studies aimed at predicting various properties, such as dissociation constants and potential toxicological endpoints. qsardb.orgeuropa.euconicet.gov.ar

Furthermore, computational design has been explored in the context of understanding and overcoming herbicide resistance mechanisms, which often involve mutations in the target enzyme like ALS. weedscience.orgresearchgate.net Computational modeling can help predict the impact of specific mutations on herbicide binding and guide the design of inhibitors that are effective against resistant enzyme variants. researchgate.net Techniques like molecular dynamics simulations can provide further insights into the flexibility of the enzyme and how it interacts with inhibitors over time. europa.euucr.edu

Preclinical and Translational Research on Metosulam

Pharmacokinetics and Pharmacodynamics

Pharmacokinetic studies investigate the absorption, distribution, metabolism, and excretion (ADME) of metosulam, while pharmacodynamics examines its biochemical and physiological effects.

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

Studies using [14C]this compound have provided insights into its ADME profile in different species. This compound is absorbed rapidly following oral administration. nih.govresearchgate.net The extent of absorption varies significantly between species, with rats absorbing a considerably higher percentage of an oral dose compared to mice and dogs. nih.govresearchgate.net

Comparative Pharmacokinetics Across Species (e.g., Rats, Mice, Dogs)

Comparative pharmacokinetic studies in rats, mice, and dogs have revealed species-specific differences in this compound's handling by the body. Following a single oral dose of 100 mg [14C]this compound per kg body weight, absorption was rapid in all three species, with a half-life of less than 1 hour. nih.govresearchgate.net However, the extent of oral absorption was greater than 70% in rats, while mice and dogs absorbed approximately 20% of the dose. nih.govresearchgate.net The elimination half-lives also differed among species. nih.govresearchgate.net

The plasma time-course of [14C]this compound in rats and mice was best described by a two-compartment pharmacokinetic model, whereas in dogs, a one-compartment model was more appropriate. nih.govresearchgate.net Excretion of [14C]this compound and its metabolites occurred via urine and feces in all three species. nih.govresearchgate.net The relative amount of this compound metabolism followed the pattern of mice > rats > dogs. nih.govresearchgate.net

Analysis of [14C]activity and histoautoradiography in dog eyes indicated an affinity for the radiotracer in the retina, a target organ for toxicity in this species. nih.govresearchgate.net No such localization was observed in the kidneys of dogs or the eyes of rats. nih.govresearchgate.net

| Species | Oral Absorption (% of dose) | Plasma Pharmacokinetic Model | Elimination Half-Life (h) |

| Rat | > 70 | Two-compartment | 60 (terminal phase) nih.govresearchgate.net |

| Mouse | ~ 20 | Two-compartment | 155 (terminal phase) nih.govresearchgate.net |

| Dog | ~ 20 | One-compartment | 73 nih.govresearchgate.net |

Metabolite Profiling using Advanced Analytical Techniques (e.g., HPLC)

Metabolite profiling is crucial for identifying the breakdown products of this compound in biological systems. High-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS), is a key technique used for separating and identifying metabolites in biological samples such as urine and plasma. nih.govresearchgate.netnih.govnih.gov HPLC-MS allows for detailed structural information to be obtained on xenobiotic metabolites. nih.govnih.gov The use of radiolabeled compounds, such as [14C]this compound, greatly assists in the detection and quantification of metabolites during HPLC analysis by directing researchers to peaks containing radioactivity. nih.gov

Half-Life Determination in Biological Systems

The half-life of a compound in biological systems refers to the time it takes for the concentration of the substance to reduce by half. bioliteracy.blog In pharmacokinetic studies, half-lives are determined to understand the persistence and elimination rate of the compound. In the comparative pharmacokinetic study involving rats, mice, and dogs, the half-lives for this compound varied by species. nih.govresearchgate.net For rats and mice, which exhibited a two-compartment model, both a rapid initial (alpha) and a slower terminal (beta) half-life were determined. nih.govresearchgate.net The terminal half-life in rats was 60 hours, while in mice it was 155 hours. nih.govresearchgate.net Dogs, following a one-compartment model, had an elimination half-life of 73 hours. nih.govresearchgate.net

| Species | Phase | Half-Life (h) |

| Rat | Initial | 9 nih.govresearchgate.net |

| Rat | Terminal | 60 nih.govresearchgate.net |

| Mouse | Initial | 20 nih.govresearchgate.net |

| Mouse | Terminal | 155 nih.govresearchgate.net |

| Dog | Elimination | 73 nih.govresearchgate.net |

Toxicological Research and Safety Assessment

Toxicological research on this compound includes assessing its potential harm to non-target organisms in the environment.

Studies on Toxicity to Non-Target Organisms (e.g., Earthworms, Microorganisms, Aquatic Organisms)

This compound has been evaluated for its toxicity to various non-target organisms, including those in soil and aquatic environments.

Earthworms: this compound is considered to have low toxicity to earthworms. herbiguide.com.aupestgenie.com.aubayer.com.au

Microorganisms: this compound is degraded in soil primarily through microbial action. herbiguide.com.aupestgenie.com.au Its half-life in soil is influenced by microbial activity, with a lower half-life observed when microbial activity is high. herbiguide.com.au this compound does not appear to negatively affect microbes involved in nitrogen fixation in legumes. herbiguide.com.au It does not interfere with short-term respiration and nitrogen mineralization processes in soil, indicating a low risk to soil microorganisms. bayer.com.au

Aquatic Organisms: The toxicity of this compound to aquatic organisms, including fish, daphnia (aquatic invertebrates), and algae, has been studied. pestgenie.com.aulgcstandards.comchemsafetypro.com this compound is practically non-toxic to freshwater fish and crustacea. pestgenie.com.aubayer.com.au The acute toxicity (LC50) for freshwater fish is reported as greater than 100 mg/L. bayer.com.au For the water flea Daphnia magna, the EC50 (48 h) is reported as > 81.6 mg/L. pestgenie.com.au However, this compound is very toxic to aquatic algae, including blue-green algae. herbiguide.com.aupestgenie.com.aubayer.com.aulgcstandards.com The EbC50 (72 h) for green algae (Scenedesmus subspicatus) is 0.075 mg/L, and the ErC50 (24-48 h) is 1.9 mg/L. pestgenie.com.au Despite its high toxicity to algae, the low application rates of this compound are expected to result in amounts entering aquatic systems that are insufficient to cause toxic effects. bayer.com.au

| Organism Group | Specific Organism | Endpoint (Duration) | Value | Toxicity Level | Source |

| Earthworms | Eisenia fetida (implied) | Acute (14 day LC50) | Low toxicity | Practically non-toxic | herbiguide.com.aupestgenie.com.aubayer.com.au |

| Microorganisms | Soil microbes | Degradation | Degraded by microbes | Low risk | herbiguide.com.aupestgenie.com.aubayer.com.au |

| Aquatic | Rainbow trout (Oncorhynchus mykiss) | Acute (96 h LC50) | > 77.5 mg/L pestgenie.com.au, > 100 mg/L bayer.com.au | Practically non-toxic | pestgenie.com.aubayer.com.au |

| Aquatic | Water flea (Daphnia magna) | Acute (48 h EC50) | > 81.6 mg/L | Practically non-toxic | pestgenie.com.au |

| Aquatic | Green algae (Scenedesmus subspicatus) | EbC50 (72 h) | 0.075 mg/L | Very toxic | pestgenie.com.au |

| Aquatic | Green algae (Scenedesmus subspicatus) | ErC50 (24-48 h) | 1.9 mg/L | Very toxic | pestgenie.com.au |

| Aquatic | Blue-green algae | Toxicity | Highly toxic | Very toxic | herbiguide.com.au |

Cytogenetic and Physiological Effects on Model Plants (e.g., Vicia faba)

Studies on model plants like Vicia faba (faba bean) have investigated the cytogenetic and physiological effects of this compound. Research indicates that this compound can induce chromosomal aberrations and decrease the mitotic index in Vicia faba root tip cells, suggesting a mutagenic potential. researchgate.netekb.egajabs.orgdntb.gov.ua The frequency of chromosomal aberrations, such as chromosomal bridges and breaks, increases with increasing herbicide concentration and duration of treatment. researchgate.net At higher concentrations and longer exposure times, complete inhibition of cell division has been observed in Vicia faba roots. researchgate.net

Physiological effects on Vicia faba include adverse impacts on seedling growth, measured by fresh and dry weight, which are exacerbated by increased this compound concentration and treatment duration. researchgate.net this compound exposure also leads to a significant decrease in the content of soluble sugars, soluble proteins, total free amino acids, and photosynthetic pigments in the root, stem, and leaves of Vicia faba. researchgate.net Conversely, proline content was found to accumulate significantly, particularly at the highest concentrations and longest treatment durations. researchgate.net The activity of antioxidant enzymes is also affected; while peroxidase activity decreases with increasing this compound concentration and duration, the activities of catalase and ascorbate (B8700270) peroxidase increase. researchgate.net

Here is a summary of observed effects on Vicia faba:

| Effect | Observation |

| Mitotic Index | Decreased with increasing concentration/duration |

| Chromosomal Aberrations | Increased frequency with increasing concentration/duration (bridges, breaks) researchgate.net |

| Cell Division Inhibition | Complete inhibition at high concentration/duration researchgate.net |

| Seedling Growth | Adversely affected (decreased fresh/dry weight) researchgate.net |

| Soluble Sugars, Proteins, Amino Acids, Photosynthetic Pigments | Decreased content researchgate.net |

| Proline Content | Highly accumulated researchgate.net |

| Peroxidase Activity | Decreased researchgate.net |

| Catalase and Ascorbate Peroxidase Activity | Increased researchgate.net |

Mechanisms of Toxicity in Animal Models

Studies in animal models, including rats, mice, and dogs, have provided insights into the toxicological profile of this compound. This compound has been shown to cause specific target organ toxicity in experimental animal studies, primarily affecting the eyes and kidneys. bayer.com.auaccesstoretail.com

Pharmacokinetic studies in rats, mice, and dogs have revealed species-specific differences in absorption and metabolism. nih.gov this compound was absorbed rapidly in all three species. nih.gov However, rats absorbed significantly more of an orally administered dose (over 70%) compared to mice and dogs (approximately 20%). nih.gov Metabolism of this compound was observed in all three species, following the pattern of mice > rats > dogs. nih.gov

Analysis of radioactivity and histoautoradiography in dogs indicated that the retina, a target for toxicity in this species, exhibited affinity for the radiotracer. nih.gov There was no evidence of localization in the kidneys of dogs or the eyes of rats in this particular study. nih.gov

This compound was not found to be mutagenic or genotoxic in a battery of in vitro and in vivo tests. bayer.com.auaccesstoretail.com However, it caused an increased incidence of kidney tumors in rats at high dose levels. bayer.com.auaccesstoretail.com this compound was not carcinogenic in lifetime feeding studies in mice. bayer.com.auaccesstoretail.com It did not cause reproductive toxicity in a two-generation study in rats and did not cause developmental toxicity in rats and rabbits. bayer.com.auaccesstoretail.com

Toxicogenomics and Biomarker Identification in Response to this compound

Toxicogenomics approaches can be utilized to understand the molecular responses to chemical exposure and identify potential biomarkers of toxicity. While specific detailed toxicogenomics studies on this compound were not extensively found in the search results, the broader field of toxicogenomics is recognized as a valuable tool in regulatory toxicology for elucidating mechanisms of toxicity and identifying biomarkers. nih.gov

The inhibition of acetolactate synthase (AHAS) is the primary mode of action for this compound in plants. herbiguide.com.auherts.ac.ukontosight.aiuppersouthplatte.org In animal models, the observed target organ toxicities, particularly in the eyes and kidneys bayer.com.auaccesstoretail.com, suggest that toxicogenomic studies could potentially identify altered gene expression pathways related to cellular stress, metabolism, or organ-specific responses in these tissues following this compound exposure. The differing metabolic profiles observed across species (mice > rats > dogs) nih.gov also indicate that toxicogenomics could help elucidate the enzymatic pathways involved in this compound metabolism and the potential role of metabolites in toxicity.

Research on the effects of pesticides on plants has shown that pesticide application can cause oxidative stress, leading to the production of reactive oxygen species and affecting growth and photosynthetic efficiency. scielo.br Plants activate an antioxidative defense system involving enzymatic and non-enzymatic antioxidants to cope with this stress. scielo.br While this research is in plants, similar toxicogenomic approaches could be applied to animal models to investigate oxidative stress pathways and antioxidant responses in target organs affected by this compound.

Toxicological Regulatory Affairs Research

Toxicological regulatory affairs research involves the assessment of toxicological data to determine the safety of a substance and establish regulatory guidelines for its use. This compound has been subject to regulatory review by agencies such as the European Food Safety Authority (EFSA) and the United States Environmental Protection Agency (EPA). ontosight.aipublications.gc.caeuropa.eu

Regulatory assessments consider data from various toxicological studies, including those on acute toxicity, mutagenicity, carcinogenicity, reproductive toxicity, and developmental toxicity. bayer.com.auaccesstoretail.compublications.gc.ca For this compound, studies have shown low acute oral and dermal toxicity in rats. bayer.com.au As mentioned earlier, it was not mutagenic or genotoxic but showed an increased incidence of kidney tumors in rats at high doses. bayer.com.auaccesstoretail.com

Regulatory bodies evaluate these findings to determine potential risks to human health and the environment. ontosight.aipublications.gc.caeuropa.eu This includes assessing potential exposure through different routes and considering the toxicological profile in relevant animal species. nih.govpublications.gc.ca The EFSA has reviewed the Maximum Residue Levels (MRLs) for this compound in plants, processed commodities, rotational crops, and livestock to assess consumer exposure. europa.eu

Regulatory decisions regarding this compound are based on a comprehensive evaluation of available toxicological data and risk assessment methods. publications.gc.cafraunhofer.de This process may involve identifying data gaps and requiring further studies to refine risk assessments. publications.gc.caeuropa.eu

Drug Discovery and Repurposing Research

Beyond its established use as a herbicide, research has explored the potential of this compound and related compounds in drug discovery, particularly for their inhibitory effects on enzymes also present in pathogens.

Strategies for Overcoming Drug Resistance

The development of resistance is a significant challenge in both herbicide use and antimicrobial therapy. In the context of this compound as an AHAS inhibitor, resistance can arise through various mechanisms.

In weeds, resistance to AHAS-inhibiting herbicides, including this compound, can be conferred by target-site mutations in the AHAS gene, which alter the enzyme and reduce its sensitivity to the herbicide. uppersouthplatte.orgcroplife.org.aucambridge.orggrdc.com.au Non-target-site resistance mechanisms, such as enhanced herbicide metabolism by enzymes like cytochrome P450 monoxygenases, can also lead to resistance. uppersouthplatte.orgcroplife.org.augrdc.com.aunih.gov Studies in Raphanus raphanistrum (wild radish) have identified specific AHAS mutations conferring resistance to this compound and other AHAS inhibitors. cambridge.org Additionally, enhanced metabolism mediated by cytochrome P450 has been implicated in cross-resistance to this compound in wild radish populations selected with other herbicides. nih.gov

In the context of using AHAS inhibitors as potential antimicrobial agents, resistance in fungal or bacterial pathogens could similarly arise through mutations in the AHAS gene or through mechanisms that reduce the effective concentration of the inhibitor at the target site. nih.gov

Strategies for overcoming resistance to AHAS inhibitors, whether in weed management or potential therapeutic applications, include:

Developing new AHAS inhibitors that bind to different sites on the enzyme or are less susceptible to resistance mechanisms.

Using combinations of inhibitors that target different sites on the enzyme or different pathways.

Implementing integrated management strategies that reduce the selection pressure for resistance. In agriculture, this involves rotating herbicides with different modes of action and utilizing non-chemical weed control methods. croplife.org.augrdc.com.au For antimicrobial use, this would involve appropriate diagnostics and judicious use of AHAS inhibitors in combination with other antimicrobial agents.

Understanding the specific resistance mechanisms that emerge in response to this compound is crucial for developing effective strategies to mitigate their impact.

Academic Perspectives and Methodologies in Drug Repurposing

Drug repurposing, also known as drug repositioning or re-tasking, is a strategy in drug discovery and development that seeks to identify new therapeutic uses for existing drugs dokumen.pubjimc.ir. This approach offers potential advantages, including reduced time, cost, and risk compared to traditional de novo drug discovery, as the compounds have already undergone safety assessments in humans jimc.irduke.edu. Academic institutions play a significant role in drug repurposing research, leveraging the close interaction between basic and clinical scientists to explore new modes of action for approved or investigational compounds dokumen.pubnih.gov. Methodologies in drug repurposing from an academic perspective can include both activity- or profile-based approaches, which involve experimental screening, and in silico approaches utilizing data and network analysis dokumen.pub. Academic efforts in this area aim to balance scientific advancement, measured by publications and grants, with the potential for clinical translation nih.gov. Despite its advantages, academic drug repurposing faces challenges such as securing adequate resources and navigating intellectual property and regulatory considerations duke.edunih.gov.

Hit Discovery and Compound Management in Drug Discovery

Hit discovery is a critical initial step in drug discovery projects, aiming to identify compounds that show desired activity against a biological target or in a phenotypic assay sygnaturediscovery.com. High-throughput screening (HTS) is a widely used technique in hit discovery, enabling the rapid screening of large compound libraries japsonline.com. Effective compound management is central to the drug discovery workflow, ensuring the accurate handling, storage, tracking, and dispensing of compounds for screening and analysis sygnaturediscovery.com. State-of-the-art compound management facilities utilize automated systems and software to maintain compound quality and integrity, which is crucial for reliable screening data and successful hit finding sygnaturediscovery.comsygnaturediscovery.com. The seamless integration of compound management with screening technologies, such as HTS, is important for efficient and precise identification of potential drug candidates sygnaturediscovery.com.

Phenotypic Screening and Target Identification/Validation

Phenotypic screening is a drug discovery approach that identifies compounds based on their ability to induce a desired observable change in a cell or organism, without necessarily knowing the specific molecular target beforehand technologynetworks.compharmafeatures.com. This contrasts with target-based screening, which focuses on compounds interacting with a predefined molecular target technologynetworks.compharmafeatures.com. Phenotypic screening can uncover novel mechanisms of action and is particularly valuable for diseases where the underlying molecular mechanisms are not fully understood technologynetworks.com.

Resistance Mechanisms and Management Strategies

Herbicide Resistance Evolution in Weeds

Herbicide resistance in weeds is a complex phenomenon influenced by factors such as the specific chemical family, active ingredient, site of action amino acid substitution, resistance mechanism, application timing, temperature, and the genetic makeup of the weed. cambridge.org

Cross-resistance occurs when a weed population is resistant to two or more herbicides, often with the same mode of action or even different modes of action. croplife.org.au Resistance to ALS-inhibiting herbicides frequently involves cross-resistance to different chemical families within this group, including sulfonylureas (SUs) and triazolopyrimidines (TPs) like metosulam. cambridge.orgweedscience.org

Studies on wild radish (Raphanus raphanistrum) populations have demonstrated cross-resistance to this compound and other ALS inhibitors. cambridge.orgweedscience.orguwa.edu.aunih.govcambridge.org For instance, wild radish plants with specific amino acid substitutions in the ALS enzyme, such as at Pro-197 or Asp-376-Glu, have shown high levels of resistance to both sulfonylureas and triazolopyrimidines, including this compound. cambridge.orgweedscience.orgcambridge.org Populations homozygous for the Asp-376-Glu mutation displayed high resistance to chlorsulfuron (B1668881) (SU) and this compound (TP), with resistance ratios (R/S) exceeding 110 for this compound based on I50 values. cambridge.org

Here is a table summarizing some research findings on cross-resistance to this compound in Raphanus raphanistrum:

| Raphanus raphanistrum ALS Mutation | Herbicide | Resistance Level (Fold) | Basis (e.g., LD50, GR50, I50) | Source |

| Pro-197 substitutions (various) | This compound | 10- to 46-fold | Enzyme assay (I50) | weedscience.orgcambridge.orgmurdoch.edu.au |

| Asp-376-Glu (Homozygous) | This compound | >110-fold | Enzyme assay (I50) | cambridge.orgweedscience.org |

| Asp-376-Glu (Homozygous) | This compound | 128-fold | Whole plant (LD50) | weedscience.org |

| Selected with 2,4-D (S4 generation) | This compound | 4.0-fold | Whole plant (LD50) | uwa.edu.aunih.gov |

| Selected with 2,4-D (S4 generation) | This compound | 5.8-fold | Whole plant (GR50) | uwa.edu.au |

| Population #7 (Resistant) | This compound (seed soaking) | Survival at 10-20 ppm | Seedling survivorship | agronomyaustraliaproceedings.org |

In Ricefield Bulrush (Schoenoplectus mucronatus), ALS-resistant populations often show cross-resistance to sulfonylureas and the triazolopyrimidine this compound, although the level of resistance can be more variable for this compound compared to sulfonylureas. weedscience.org

Enhanced metabolism of herbicides by plant enzymes, particularly cytochrome P450 monooxygenases (P450s), is a significant non-target site resistance mechanism in weeds. cambridge.orguppersouthplatte.orggrdc.com.au These enzymes can detoxify herbicides, preventing them from reaching or effectively inhibiting their target site. cambridge.orguppersouthplatte.org Increased P450 activity or expression is often associated with evolved herbicide resistance. cambridge.org

Research suggests that P450-catalyzed enhanced metabolism can contribute to cross-resistance to ALS-inhibiting herbicides like this compound. uwa.edu.aunih.gov In a study with wild radish populations selected with sublethal doses of 2,4-D, cross-resistance to this compound and chlorsulfuron was observed. uwa.edu.aunih.gov Pretreatment with malathion, a known P450 inhibitor, restored the efficacy of chlorsulfuron, indicating that P450-catalyzed metabolism was likely responsible for the observed cross-resistance to chlorsulfuron. uwa.edu.aunih.gov While the direct role of P450s in metabolizing this compound in this specific case required further investigation, enhanced metabolism is a known mechanism conferring resistance to ALS inhibitors in other weed species. cambridge.orguppersouthplatte.org A single P450 gene from annual ryegrass (Lolium rigidum) has been shown to confer resistance to a broad spectrum of herbicides, including some ALS inhibitors, highlighting the potential of these enzymes in conferring metabolic resistance. grdc.com.au

The use of sublethal herbicide doses can accelerate the evolution of herbicide resistance. uwa.edu.augrdc.com.augrdc.com.au When weeds are exposed to herbicide concentrations below the lethal dose, susceptible individuals are controlled, but individuals with some level of natural tolerance or early-stage resistance mechanisms (including enhanced metabolism) are more likely to survive and reproduce. uwa.edu.augrdc.com.au This selective pressure favors the increase of resistance alleles within the population over generations. uwa.edu.aumdpi.com

A study on wild radish demonstrated that recurrent selection with reduced doses of 2,4-D amine led to the rapid evolution of 2,4-D resistance and cross-resistance to ALS-inhibiting herbicides, including this compound. uwa.edu.aunih.gov After four generations of selection with sublethal 2,4-D doses, the wild radish population showed a fourfold resistance to this compound based on LD50 values and 5.8-fold resistance based on GR50 values. uwa.edu.aunih.gov This research underscores the risk associated with using insufficient herbicide rates and emphasizes the importance of applying herbicides at effective doses to minimize the selection pressure for resistance. uwa.edu.au

Strategies for Resistance Management

Managing herbicide resistance requires a multi-faceted approach that goes beyond the sole reliance on herbicides. Integrated Weed Management (IWM) strategies are essential for minimizing the development and spread of resistance. croplife.org.auweedsmart.org.augrdc.com.auillinois.edu

Integrated Weed Management Approaches

Integrated Weed Management (IWM) is a comprehensive strategy that combines various weed control tactics to manage weed populations over the long term and minimize herbicide resistance. croplife.org.auweedsmart.org.auillinois.edu IWM incorporates cultural, mechanical, biological, and chemical methods. illinois.edu Key strategies within IWM include rotating herbicide modes of action within and across years and applying combinations of herbicides with different modes of action on the same weed population. croplife.org.au IWM aims to deplete the weed seed bank in the soil by preventing weeds from sprouting or going to seed. illinois.edu This approach is crucial because over-reliance on herbicides has led to the emergence of resistant weed populations. grdc.com.auillinois.edu

Development of Novel Formulations and Combinations

The development of novel formulations and combinations involving this compound or other herbicides is a strategy to enhance efficacy and manage resistance. Combining herbicides with different modes of action can provide broader spectrum weed control and offer an additional mode of action for resistance management. google.comresearchgate.netgrdc.com.au For instance, combinations of this compound with other herbicides like S-metolachlor, atrazine, or nicosulfuron (B1678754) have been explored for improved weed control in various crops. google.com The use of adjuvants in formulations can also influence herbicide performance, affecting factors like emulsification, compatibility, and droplet size, which can impact herbicide uptake and efficacy. grdc.com.au While the provided sources mention combinations and formulations in a general context of herbicide use and resistance management, specific novel formulations designed explicitly to overcome this compound resistance mechanisms are not detailed.

Monitoring and Surveillance of Resistance Development

Monitoring and surveillance of herbicide resistance development are critical for early detection and informed decision-making in resistance management. cabidigitallibrary.orgresistancecontrol.infomdpi.comfao.org Surveillance systems help in assessing the spread of resistance and informing the implementation and monitoring of management strategies. who.int Accurate tracking of resistant weed populations is of high importance, although challenges exist in ensuring comparable data across different regions and settings. resistancecontrol.info Monitoring involves identifying resistant populations in the field, often through efficacy trials or molecular analysis to determine the underlying resistance mechanisms. Early detection allows for timely intervention and adaptation of weed management plans to prevent further spread of resistance. resistancecontrol.infocurtin.edu.au

Compound Information

| Compound Name | PubChem CID |

| This compound | 86422 |

| Chlorsulfuron | 2766 |

| Imazapyr | 37622 |

| Imazethapyr | 9684 |

| Metsulfuron | 41003 |

| Flumetsulam | 84028 |

| Cloransulam-methyl | 9571813 |

| Diclosulam | 107964 |

| Florasulam | 100061 |

| S-metolachlor | 63786 |

| Atrazine | 2256 |

| Nicosulfuron | 77964 |

| Fentrazamide | 183288 |

| Propanil | 15458 |

| 2,4-D | 3034 |

| Glufosinate | 3483 |

| Pendimethalin | 4725 |

| Rimsulfuron | 82978 |

| Sulfosate | 84641 |

| Terbuthylazine | 16409 |

| Dicamba | 3030 |

| Halosulfuron | 103440 |

| Primisulfuron | 82143 |

| Imazaquin | 53554 |

| Thifensulfuron | 63837 |

| Tribenuron | 88558 |

| Glyphosate | 135340 |

| Pinoxaden | 6918677 |

| Clethodim | 53621 |

| Bentazone | 2351 |

| Mecoprop-P | 9567980 |

| Dichlorprop-P | 9568019 |

| Carbendazim | 2546 |

| Quercetin | 5280343 |

| Shikimate acid | 10731 |

| Phenylalanine | 614 |

| Tyrosine | 1153 |

| Tryptophan | 1148 |

| Malathion | 4004 |

| Acetochlor | 2080 |

| Clomazone | 27791 |

| Metribuzin | 4305 |

| Trifluralin | 5578 |

| Triallate | 30119 |

| Butylate | 31479 |

| EPTC | 32248 |

| Molinate | 25874 |

| Prosulfocarb | 91727 |

| Vernolate | 33512 |

| Cycloxydim | 42346 |

| Sethoxydim | 5282176 |

| Tepraloxydim | 160035 |

| Fluazifop-P-butyl | 42345 |

| Haloxyfop-R-methyl | 9572608 |

| Quizalofop-P-ethyl | 5282199 |

| Diclofop-methyl | 37370 |

| Fenoxaprop-P-ethyl | 9572584 |

| Clodinafop-propargyl | 91728 |

| Cyhalofop-butyl | 108008 |

| Fops | - |

| Dims | - |

| Acetyl-CoA carboxylase (ACCase) | - |

| EPSPS | - |

| PsbA gene | - |

| Cytochrome P450 enzymes | - |

| GSTs | - |

| GTs | - |

| ATP synthase | - |

Note: PubChem CIDs for enzyme names (e.g., Acetyl-CoA carboxylase, EPSPS) and gene names (e.g., PsbA gene) are not applicable as CIDs are assigned to chemical compounds. Some herbicide classes (Fops, Dims) are listed without CIDs as they represent groups of compounds.this compound is a selective herbicide classified within the triazolopyrimidine group, widely applied for the control of weeds in various agricultural crops, including cereals, soybeans, and sugarcane. smolecule.comontosight.ai Its mechanism of action involves the inhibition of the enzyme acetolactate synthase (ALS), also referred to as acetohydroxyacid synthase (AHAS). smolecule.comherts.ac.uk This enzyme plays a vital role in plants by catalyzing the initial steps in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine). Inhibition of ALS disrupts this critical pathway, leading to the cessation of protein synthesis and ultimately plant death in susceptible weed species. smolecule.comontosight.aiherts.ac.uk

The evolution of herbicide resistance in weed populations poses a significant challenge to sustainable weed management. Resistance mechanisms can be broadly categorized into two main types: target-site resistance (TSR) and non-target site resistance (NTSR). cambridge.org TSR involves modifications to the herbicide's molecular target, the ALS enzyme in the case of this compound, which reduce the herbicide's ability to bind and inhibit the enzyme. cambridge.org NTSR, on the other hand, encompasses a range of mechanisms that reduce the concentration of the active herbicide at the target site through processes unrelated to the binding affinity of the target enzyme. cambridge.org

Understanding the specific mechanisms by which weeds develop resistance to this compound is fundamental to developing effective strategies for mitigating and managing this resistance. Resistance can manifest through alterations in the target enzyme itself or through processes that affect the herbicide's uptake, translocation, or metabolism within the plant.

Differential Expression of Target Enzymes

Differential expression of the target enzyme, acetolactate synthase (ALS), can contribute to herbicide resistance. While point mutations in the ALS gene are a well-established mechanism of target-site resistance, leading to an altered enzyme with reduced sensitivity to the herbicide, changes in the expression levels or activity of the ALS enzyme can also play a role in conferring resistance. cambridge.orgbioone.orgcambridge.orgfrontiersin.org Research on wild radish (Raphanus raphanistrum) populations resistant to ALS-inhibiting herbicides, including this compound, has revealed instances where resistant biotypes exhibit a higher level of ALS-specific activity compared to susceptible biotypes. bioone.orgcambridge.org For example, studies have shown a three- to fivefold increase in ALS-specific activity in resistant wild radish populations, even when the levels of ALS mRNA were similar to susceptible populations. bioone.orgcambridge.org This observation suggests that post-transcriptional or translational regulatory mechanisms might be involved in increasing the amount or activity of the ALS enzyme, thereby contributing to the observed resistance phenotype. bioone.orgcambridge.org Increased expression of target genes or proteins has also been implicated as a resistance mechanism for herbicides targeting other sites of action. frontiersin.org

Compound Entry or Efflux Mechanisms

Mechanisms that influence the uptake and efflux of this compound within plant cells can significantly impact its efficacy and contribute to non-target site resistance. Reduced absorption of the herbicide by the plant foliage or roots, impaired translocation to the site of action (chloroplasts), or increased efflux of the herbicide from the cells or sequestration into cellular compartments like the vacuole can lower the effective concentration of this compound at the ALS enzyme. nih.govmdpi.comweedsmart.org.auresearchgate.net Vacuolar sequestration, where the herbicide is actively transported into the vacuole, effectively isolating it from the target enzyme in the chloroplasts, has been identified as a mechanism contributing to resistance for other herbicides. weedsmart.org.auresearchgate.net Efflux pumps, including those belonging to the ABC transporter superfamily, are known to actively transport various compounds, including herbicides, out of cells, contributing to resistance in different organisms. nih.govgoogle.com While specific research detailing the role of particular efflux pumps or entry mechanisms in this compound resistance in weeds is not extensively highlighted in the provided search results, the general principles of altered herbicide transport and sequestration as NTSR mechanisms are well-established in the context of resistance to ALS inhibitors and other herbicides. mdpi.comweedsmart.org.auresearchgate.net

Strategies for Resistance Management

Effective management of this compound resistance, and herbicide resistance in general, requires the implementation of comprehensive and integrated strategies. Over-reliance on a single herbicide or mode of action accelerates the selection and proliferation of resistant weed biotypes. croplife.org.augrdc.com.au

Integrated Weed Management Approaches

Integrated Weed Management (IWM) is a cornerstone of sustainable weed control and a critical strategy for mitigating herbicide resistance. croplife.org.auweedsmart.org.auillinois.edu IWM involves the planned combination of multiple weed control tactics, including cultural, mechanical, biological, and chemical methods, to manage weed populations effectively over the long term. illinois.edu Key IWM practices relevant to managing this compound resistance include rotating herbicides with different modes of action both within a growing season and across multiple years. croplife.org.au Utilizing herbicide mixtures containing compounds from different HRAC groups that are effective on the target weed species is another important IWM tactic. croplife.org.auresearchgate.net Cultural practices such as crop rotation, cover cropping, and optimizing planting density can enhance crop competitiveness and suppress weed growth. illinois.edu Mechanical control methods like tillage (where appropriate) and hand weeding can reduce weed populations and prevent seed set. illinois.edu The overarching goal of IWM is to reduce the selection pressure for resistance by diversifying control methods and depleting the weed seed bank in the soil. illinois.edu

Development of Novel Formulations and Combinations

The development of novel formulations and the strategic use of herbicide combinations are important components of resistance management. Combining this compound with other herbicides that have different modes of action can improve the spectrum of weed control and provide a built-in resistance management strategy by simultaneously targeting weeds with multiple biochemical pathways. google.comresearchgate.netgrdc.com.au For example, research has explored combinations of this compound with various herbicides, including S-metolachlor, atrazine, and nicosulfuron, to enhance weed control efficacy. google.com Novel formulations can also improve the delivery and performance of herbicides. Adjuvants included in formulations or tank mixes can influence spray droplet properties, herbicide deposition on the leaf surface, and cuticle penetration, potentially improving uptake and translocation to the target site. grdc.com.au While the development of formulations specifically designed to overcome known this compound resistance mechanisms (e.g., enhanced metabolism or efflux) is an ongoing area of research for ALS inhibitors in general, the principle of using combinations to manage resistance is well-established. researchgate.net

Monitoring and Surveillance of Resistance Development

Systematic monitoring and surveillance programs are essential for the early detection and tracking of herbicide-resistant weed populations. cabidigitallibrary.orgresistancecontrol.infomdpi.comfao.org Effective surveillance provides crucial information on the prevalence and distribution of resistance, the weed species affected, and the specific resistance mechanisms involved. resistancecontrol.infowho.int This information is vital for making informed decisions regarding weed management strategies and for evaluating the effectiveness of implemented resistance management programs. who.int Monitoring can involve field surveys to identify populations surviving herbicide applications, followed by testing to confirm resistance and determine the level of resistance. curtin.edu.au Molecular techniques can be employed to identify the specific genetic mutations or other mechanisms conferring resistance. Early detection of resistance allows for prompt adjustments to weed control practices, such as switching to alternative herbicides or implementing non-chemical control methods, before resistant populations become widespread and difficult to manage. resistancecontrol.infocurtin.edu.au Challenges in surveillance include ensuring standardized testing methods and data collection to allow for meaningful comparisons across different regions and over time. resistancecontrol.info

Advanced Analytical and Methodological Approaches in Metosulam Research

Chromatographic and Spectrometric Techniques

Chromatographic and spectrometric techniques are widely used for the separation, identification, and quantification of metosulam in various matrices. These methods offer high sensitivity and selectivity, which are essential for analyzing trace levels of the compound and its metabolites.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Bioanalysis and Metabolite Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique frequently employed in the bioanalysis and metabolite profiling of this compound. LC-MS combines the separation capabilities of liquid chromatography with the sensitive detection and identification power of mass spectrometry bioanalysis-zone.com. This coupling allows for the separation of this compound from complex biological matrices and the subsequent detection and structural elucidation of the parent compound and its metabolites bebac.atnih.gov. LC-MS is particularly valuable for its ability to distinguish between the target analyte and closely related compounds, including metabolites bioanalysis-zone.combebac.at. The development of sensitive LC-MS/MS assays for bioanalysis can be challenging, especially for achieving low limits of quantification bioanalysis-zone.com. However, advancements in sample extraction, chromatographic separations, and mass spectrometry technologies have improved the sensitivity and specificity of these assays bioanalysis-zone.com. LC-MS/MS, utilizing mass analyzers such as QTOF and QQQ, is discussed in the context of in vivo metabolite profiling, highlighting its role in understanding a drug's metabolic behavior nih.gov.

Solid-Phase Extraction (SPE) in Sample Preparation

Solid-Phase Extraction (SPE) is a fundamental sample preparation technique often coupled with chromatographic methods like LC-MS for the analysis of this compound nih.govnih.gov. SPE is used to isolate and concentrate the analyte of interest from a complex sample matrix, while also removing interfering substances thermofisher.comscharlab.com. This process significantly improves the sensitivity and accuracy of the subsequent analysis thermofisher.com. SPE can be performed using various sorbent materials and elution solvents, with the choice depending on the chemical properties of the analyte and the matrix thermofisher.comscharlab.com. The basic steps of SPE typically involve conditioning the sorbent, loading the sample, washing to remove interferences, and eluting the retained analyte scharlab.comyoutube.com. SPE can be used in both retentive and non-retentive modes, depending on whether the analyte or the impurities are retained on the sorbent elementlabsolutions.com. Combining SPE with techniques like capillary electrophoresis has been shown to enhance the sensitivity of analysis for herbicides like this compound in various matrices, including soy milk and water nih.govnih.govcsic.es.

Capillary Electrophoresis in Chemical Analysis

Capillary Electrophoresis (CE) is an analytical technique used for separating charged molecules based on their differential migration in an electric field within a narrow capillary longdom.org. CE offers high separation efficiency, rapid analysis times, and quantitative precision longdom.org. It can be coupled with various detectors, including UV-Vis spectroscopy and mass spectrometry (CE-MS) csic.eslongdom.org. CE-MS provides enhanced selectivity and sensitivity compared to CE coupled with UV detection csic.es. CE has been applied to the analysis of triazolopyrimidine sulfonanilide herbicides, including this compound, in complex matrices like soy milk and water nih.govnih.govcsic.es. Combining SPE with CE, particularly with online preconcentration strategies like normal stacking mode (NSM) and stacking with matrix removal (SWMR), has demonstrated the ability to detect these herbicides at low concentrations, including in the ng/L range in water samples nih.govnih.gov.

Computational and Modeling Methodologies

Computational and modeling methodologies play an increasingly important role in understanding the behavior, interactions, and properties of chemical compounds like this compound. These in silico approaches can complement experimental studies and provide insights into molecular mechanisms.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand, e.g., this compound) when bound to another molecule (the receptor, e.g., an enzyme) to form a stable complex mdpi.comnih.govnih.gov. This method aims to predict the binding affinity and the specific interactions (such as hydrogen bonds and pi-cation interactions) between the ligand and the receptor mdpi.comresearcher.life. Molecular docking studies can provide insights into the potential binding modes of this compound with its biological targets, such as the AHAS enzyme herts.ac.uknih.gov. These studies are valuable for understanding the molecular basis of a compound's activity and can be used in the design of new molecules with improved properties nih.gov. Molecular docking calculations have been used in various research areas, including the study of protein-ligand interactions and the identification of potential inhibitory agents mdpi.comnih.govresearcher.life.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a modeling technique used to establish a correlation between the chemical structure of a series of compounds and their biological activity or property thegoodscentscompany.comuninsubria.it. QSAR models use molecular descriptors, which are numerical representations of different aspects of a molecule's structure, to predict its activity uninsubria.it. These models can be used to predict the properties of new or untested compounds and to gain a better understanding of the structural features that are important for activity uninsubria.it. QSAR analysis can be applied to various endpoints, including physicochemical properties and (eco-)toxicological characteristics uninsubria.itqsardb.org. This compound has been included in QSAR studies, for example, in models predicting water solubility qsardb.org. QSAR models can serve as useful tools to fill data gaps and support hazard and risk assessment of chemicals uninsubria.it. The development of reliable QSAR models requires careful attention to the selection of descriptors, the statistical validation procedure, and the definition of the applicability domain of the model uninsubria.itqsardb.org.

Modeling of Biological Systems

Modeling biological systems is a key aspect of systems biology and mathematical biology, aiming to develop computational models to analyze and visualize complex cellular processes. wikipedia.org This involves simulations of cellular subsystems like metabolic networks, signal transduction pathways, and gene regulatory networks. wikipedia.org Computational systems biology uses algorithms and data structures for the computer modeling of biological systems. wikipedia.org Mathematical modeling can guide the design of genetic modifications and enable predictions of system behavior. mathworks.com Differential equations are frequently used in mathematical modeling in biology, including models of cellular dynamics and pharmacokinetics. stackexchange.com The search results did not yield specific information on the application of biological system modeling directly to this compound. However, the general principles of modeling biological systems could potentially be applied to understand its interaction with the ALS enzyme or its environmental fate.

In Vitro and In Vivo Research Models

Animal Models for Pharmacokinetic and Efficacy Studies

Animal models play a crucial role in preclinical studies to evaluate the pharmacokinetic (PK) and pharmacodynamic (PD) properties of compounds. catapult.org.ukugd.edu.mk PK studies assess what the body does to a drug, including absorption, distribution, metabolism, and elimination. researchgate.net PD studies examine how a drug acts at its site of action and its biological effects. catapult.org.uk Preclinical PK/PD analysis helps predict the time course and pharmacological effects of drug doses and understand target modulation. catapult.org.uk Commonly used animal models for bioavailability and bioequivalence studies include rodents, rabbits, canines, pigs, and non-human primates, with rats and beagle dogs often used due to similarities with human physiology in certain aspects. medwinpublishers.com The search results did not provide specific information on pharmacokinetic or efficacy studies of this compound using animal models.

Plant-Based Assays for Herbicide Efficacy and Phytotoxicity